Scaffold Target-Engagement Selectivity: M₅ mAChR vs. M₁–M₄ Subtypes for the 1-Oxa-4-Thia-8-Azaspiro[4.5]decane Core
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has demonstrated a quantifiable selectivity window for the M₅ muscarinic acetylcholine receptor (mAChR) over M₁–M₄ subtypes when substituted with a sulfonamide at N8. The prototypical compound VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) showed M₅ IC₅₀ = 6.2 μM with M₁–M₄ IC₅₀ values all >10 μM (≥1.6-fold selectivity window) in functional assays [1]. While the target compound replaces the sulfonamide with a benzylthioacetyl group, the core scaffold's ability to engage the orthosteric site (VU0549108 Kᵢ = 2.7 μM by [³H]-NMS binding) establishes a baseline for scaffold-dependent target engagement that is absent in alternative spirocyclic cores (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane derivatives directed at sigma-1 receptors) [2].
| Evidence Dimension | M₅ IC₅₀ and M₁–M₄ selectivity window |
|---|---|
| Target Compound Data | Not directly measured; scaffold-level reference: M₅ IC₅₀ = 6.2 μM, M₁–M₄ IC₅₀ > 10 μM [1] (data for sulfonamide analog VU0549108 on same scaffold) |
| Comparator Or Baseline | Alternative spirocyclic scaffold (1,5-dioxa-9-azaspiro[5.5]undecane series): sigma-1 receptor Kᵢ values in low nanomolar range, no reported M₅ activity [2] |
| Quantified Difference | Scaffold-level selectivity: ≥1.6-fold M₅/M₁–M₄ window vs. no detectable mAChR engagement for dioxa-analogs |
| Conditions | Functional calcium mobilization assays (M₁–M₅); [³H]-NMS orthosteric binding; recombinant cell lines |
Why This Matters
This establishes the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold as a validated entry point for M₅-targeted probe development, whereas alternative spirocyclic cores address unrelated targets, making scaffold-level selection critical for screening programs.
- [1] Gentry, P. R.; et al. Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. Bioorg. Med. Chem. Lett. 2016, 26 (18), 4445–4449. View Source
- [2] Tian, J.; He, Y.; Deuther-Conrad, W.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. 2020, 28 (10), 115460. View Source
